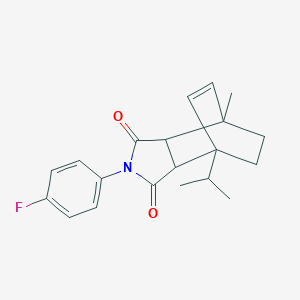![molecular formula C21H20O5 B241216 isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)
isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate, also known as IBOPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IBOPA is a derivative of coumarin, a natural compound found in many plants, and has been synthesized through various methods. In
Wirkmechanismus
The mechanism of action of isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate as a fluorescent probe for metal ions involves the chelation of the metal ion by the coumarin moiety, resulting in a change in fluorescence intensity. As a photosensitizer, isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate generates reactive oxygen species upon exposure to light, which can damage cancer cells and lead to their destruction.
Biochemical and Physiological Effects:
isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate has been shown to have low toxicity and minimal effects on cellular function, making it a promising candidate for scientific research applications. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate has several advantages for lab experiments, including its high selectivity for metal ions and its ability to generate reactive oxygen species upon exposure to light. However, its limited solubility in water and potential for photobleaching are limitations that must be considered.
Zukünftige Richtungen
For isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate research include the development of new synthesis methods to improve yield and purity, the exploration of its potential applications in drug discovery and development, and the investigation of its biochemical and physiological effects in vivo. Additionally, the development of new fluorescent probes and photosensitizers based on the isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate scaffold could lead to the discovery of new therapeutic agents for a variety of diseases.
Synthesemethoden
Isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate can be synthesized through various methods, including the reaction of coumarin with isobutyl bromoacetate in the presence of a base or through the reaction of coumarin with isobutyl chloroacetate in the presence of a catalyst. The yield and purity of isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate can be improved through purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate has potential applications in scientific research as a fluorescent probe for the detection of metal ions such as copper and zinc. It can also be used as a photosensitizer for photodynamic therapy, a treatment for cancer that involves the use of light-activated drugs to destroy cancer cells. Additionally, isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate can be used as a building block for the synthesis of other compounds with potential applications in drug discovery and development.
Eigenschaften
Molekularformel |
C21H20O5 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2-methylpropyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C21H20O5/c1-14(2)11-26-20(22)13-24-16-8-9-17-19(10-16)25-12-18(21(17)23)15-6-4-3-5-7-15/h3-10,12,14H,11,13H2,1-2H3 |
InChI-Schlüssel |
ZGAWTQNHGOYRST-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241138.png)

![Ethyl 4-{[3-(methylsulfanyl)-5-oxo-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B241140.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide](/img/structure/B241142.png)
![6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid](/img/structure/B241144.png)


![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241164.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methylbenzenesulfonohydrazide](/img/structure/B241165.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B241166.png)
![2-(3,5-dimethylphenoxy)-N'-[2-(1,1-dioxothiolan-3-yl)acetyl]propanehydrazide](/img/structure/B241167.png)
![1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine](/img/structure/B241170.png)
![5-[(5-hydroxypentyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241172.png)
